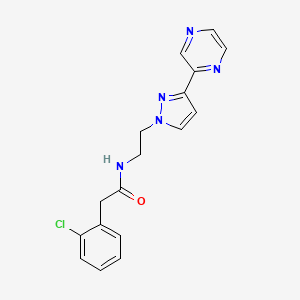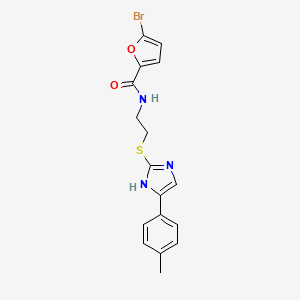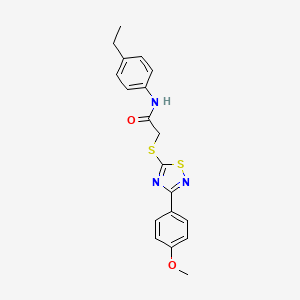![molecular formula C18H19ClN2O4S B2718689 3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate CAS No. 1119249-76-1](/img/structure/B2718689.png)
3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate, also known as JNJ-1930942, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate acts as a TRPV1 receptor antagonist, which means it blocks the activation of this receptor. TRPV1 receptors are involved in the transmission of pain signals, and their activation leads to the sensation of pain. By blocking TRPV1 receptors, 3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate reduces pain perception.
Biochemical and Physiological Effects:
3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate has been shown to have significant effects on pain perception in animal models. It has been shown to reduce pain sensitivity in rats with neuropathic pain and to reduce joint pain in a rat model of osteoarthritis. 3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate has also been shown to have anti-inflammatory effects, which may contribute to its pain-reducing effects.
Advantages and Limitations for Lab Experiments
One advantage of 3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate is its high affinity for TRPV1 receptors, which makes it a potent antagonist. This allows for lower doses to be used in experiments, which reduces the risk of side effects. However, one limitation of 3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate is its specificity for TRPV1 receptors, which may limit its potential therapeutic applications.
Future Directions
There are several potential future directions for 3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate research. One direction is to investigate its potential as a treatment for other chronic pain conditions, such as fibromyalgia and cancer-related pain. Another direction is to investigate its potential as a treatment for inflammatory conditions, such as rheumatoid arthritis. Additionally, further research is needed to investigate the safety and efficacy of 3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate in humans.
Synthesis Methods
The synthesis of 3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate involves a multistep process that starts with the reaction between 3-methylphenyl magnesium bromide and 2-chloropyridine-3-sulfonyl chloride. This reaction produces 3-methylphenyl 2-chloropyridine-3-sulfonate, which is then reacted with piperidine-4-carboxylic acid to produce 3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate.
Scientific Research Applications
3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception. 3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate has been studied as a potential treatment for chronic pain conditions such as neuropathic pain and osteoarthritis.
properties
IUPAC Name |
(3-methylphenyl) 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-4-2-5-15(12-13)25-18(22)14-7-10-21(11-8-14)26(23,24)16-6-3-9-20-17(16)19/h2-6,9,12,14H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMMSWXXQAPGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

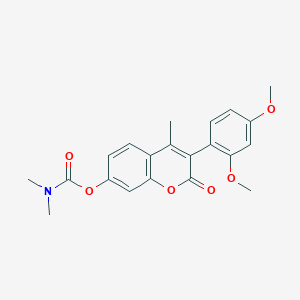
![6-(3,4-Dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2718608.png)
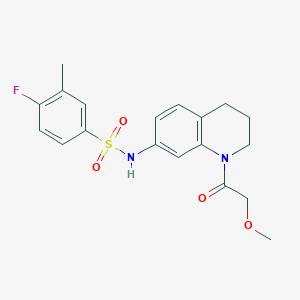



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2718614.png)
![(E)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2718616.png)
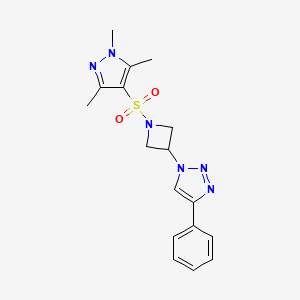
![6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2718620.png)
